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Introduction

SRA737, also known as CCT245737, is a potent, selective, and orally bioavailable small
molecule inhibitor of Checkpoint kinase 1 (Chk1).[1][2][3][4][5] Chk1 is a critical
serine/threonine kinase that plays a central role in the DNA Damage Response (DDR) network,
particularly in regulating cell cycle checkpoints.[2][4][5][6] In cancer cells exhibiting high levels
of intrinsic replication stress due to oncogenic drivers (e.g., MYC, CCNE1) or mutations in DNA
repair genes (e.g., BRCAL, TP53), there is an increased dependency on Chkl for survival.[4][5]
[7] By inhibiting Chk1, SRA737 abrogates DNA damage repair, leading to an accumulation of
damaged DNA, mitotic catastrophe, and ultimately, cancer cell death.[2][8] This mechanism of
inducing synthetic lethality makes SRA737 a promising therapeutic agent, both as a
monotherapy and in combination with other anti-cancer agents.[4][5][6]

These application notes provide a comprehensive overview of the use of SRA737 in preclinical
animal models, summarizing key quantitative data and offering detailed experimental protocols
based on published studies.

Data Presentation
Table 1: SRA737 Monotherapy in Xenograft and
Syngeneic Mouse Models
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Table 2: SRA737 in Combination Therapies in Animal

Models
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Signaling Pathways and Experimental Workflows
SRA737 Mechanism of Action

SRA737's primary mechanism of action is the inhibition of Chk1, a key kinase in the DNA

Damage Response (DDR) pathway. In cancer cells with high replication stress, often due to

oncogene activation or defects in other DDR proteins, Chk1l becomes essential for cell survival.

Inhibition of Chk1 by SRA737 leads to the collapse of replication forks, accumulation of DNA

damage, and ultimately cell death through a process known as synthetic lethality.

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://www.prnewswire.com/news-releases/sierra-oncology-reports-preclinical-data-for-its-chk1-inhibitor-sra737-supporting-its-ongoing-clinical-development-strategy-654063543.html
https://www.prnewswire.com/news-releases/sierra-oncology-reports-preclinical-data-for-its-chk1-inhibitor-sra737-supporting-its-ongoing-clinical-development-strategy-654063543.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Cancer Cell with High Replication Stress

Oncogenes (MYC, CCNE1) DNA Repair Defects (e.g., BRCAL, TP53)

P-| Increased Replication Stress

i

DNA Damage Accumulation

SRA737 Intervention

Chk1 Upregulation &

Activation SRA737

Cell Cycle Arrest &

DNA Repair Chk1 Inhibition

Cell Survival Replication Catastrophe

Mitotic Catastrophe

Apoptosis

Click to download full resolution via product page

Caption: Mechanism of SRA737-induced synthetic lethality in cancer cells.
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SRA737 and Immune Activation via STING Pathway

Recent studies have shown that SRA737 can activate the innate immune signaling STING
(Stimulator of Interferon Genes) pathway.[5][15] This is thought to occur through the formation
of micronuclei containing cytosolic DNA, a consequence of DNA damage, which in turn
activates STING.[10] STING activation leads to the production of Type | interferons and
inflammatory chemokines, modulating the tumor microenvironment to be more susceptible to
immune checkpoint blockade.[10]
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Caption: SRA737-mediated activation of the cGAS-STING pathway.
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General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for evaluating the efficacy of SRA737 in
animal models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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